molecular formula C10H6ClNO2 B2468570 4-Chloro-2-hydroxyquinoline-3-carbaldehyde CAS No. 100517-42-8

4-Chloro-2-hydroxyquinoline-3-carbaldehyde

Cat. No.: B2468570
CAS No.: 100517-42-8
M. Wt: 207.61
InChI Key: YOPNXXIYWLPSPA-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxyquinoline-3-carbaldehyde (CAS 100517-42-8) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 10 H 6 ClNO 2 and a molecular weight of 207.61 g/mol, features a multifunctional quinoline scaffold that integrates reactive chloro and aldehyde groups . This unique structure makes it a valuable precursor for the synthesis of diverse chemical libraries, particularly through nucleophilic substitution of the chlorine atom or condensation reactions via the aldehyde group . Researchers utilize this compound as a key intermediate for constructing more complex molecular architectures. Its primary research value lies in its role in generating compounds for biological screening, with potential applications in developing pharmacologically active agents. The presence of multiple reactive sites allows for sequential and selective functionalization, enabling the creation of a wide array of derivatives, such as quinoline-fused heterocycles and targeted small molecules . Proper handling and storage are essential for maintaining the integrity of this reagent. It is recommended to be stored sealed in a dry environment at 2-8°C . As a standard safety precaution, researchers should refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information prior to use. Please note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-10(14)7(9)5-13/h1-5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPNXXIYWLPSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 Chloro 2 Hydroxyquinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The formyl group at the C-3 position is a versatile handle for a variety of chemical modifications, including condensation, cyclization, and olefination reactions. Its reactivity is central to the construction of new carbon-nitrogen and carbon-carbon bonds.

Condensation Reactions Leading to Schiff Bases

The aldehyde functionality readily undergoes condensation reactions with primary amines, hydrazines, and hydrazides to form the corresponding imines, commonly known as Schiff bases. nih.govresearchgate.net These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. For instance, the condensation of the related 2-chloroquinoline-3-carbaldehyde (B1585622) with substituted anilines in a suitable solvent like acetone (B3395972) or ethanol (B145695) yields N-(substituted-phenyl)methanimine derivatives. nih.gov Similarly, reaction with hydrazides, such as 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide, produces hydrazone linkages. researchgate.net These Schiff bases are important intermediates for the synthesis of various heterocyclic compounds and have been studied for their biological activities. mdpi.comnih.gov

Table 1: Examples of Schiff Base Formation from Chloroquinoline-3-carbaldehydes
Quinoline (B57606) ReactantAmine/Hydrazide ReactantProduct TypeReference
2-Chloro-8-methylquinoline-3-carbaldehydeSubstituted Anilines1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine nih.gov
2-Chloroquinoline-3-carbaldehydePhenylhydrazineSchiff Base (Hydrazone) nih.gov
2-Chloroquinoline-3-carbaldehyde derivatives7-Methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazideSchiff Base (Hydrazone) researchgate.net
3-Formyl-2-quinolinoneVarious Primary Amines (e.g., Aniline (B41778), 4-Aminobenzoic acid)Substituted 3-((phenylimino)methyl)quinolin-2(1H)-one ekb.eg

Cyclization Reactions to Form Fused Systems

The aldehyde group is a key participant in cyclization reactions that lead to the formation of new heterocyclic rings fused to the quinoline core. nih.govrsc.org These reactions often begin with an initial condensation or addition at the aldehyde, followed by an intramolecular reaction that closes a ring. For example, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid results in the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov This transformation proceeds through the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes intramolecular cyclization with the elimination of HCl. nih.gov Multi-component reactions also leverage the aldehyde's reactivity to build complex fused systems, such as dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl derivatives, in a single step. nih.gov

Formation of Thiosemicarbazone Derivatives

A significant reaction of quinoline-3-carbaldehydes is their condensation with thiosemicarbazide (B42300) or its N-substituted derivatives to yield thiosemicarbazones. nih.govmdpi.comneliti.com This reaction involves the nucleophilic attack of the terminal hydrazine (B178648) nitrogen of thiosemicarbazide onto the electrophilic aldehyde carbon, followed by dehydration. mdpi.com The synthesis is generally straightforward, often achieved by mixing the aldehyde and thiosemicarbazide in a solvent like methanol (B129727) or ethanol, sometimes with catalytic acid. mdpi.comneliti.com The resulting thiosemicarbazones are compounds characterized by the -C=N-NH-C(=S)-NH2 moiety. These derivatives have garnered considerable interest due to their coordination chemistry and wide range of biological activities. nih.govneliti.comnih.govresearchgate.net

Table 2: Synthesis of Thiosemicarbazones from Quinoline-3-carbaldehydes
Aldehyde ReactantThiosemicarbazide ReactantReaction ConditionsProductReference
2-Hydroxyquinoline-3-carbaldehyde (B113261)ThiosemicarbazideNot specified2-Hydroxyquinoline-3-carbaldehyde thiosemicarbazone neliti.com
2-Chloroquinoline-3-carbaldehydeThiosemicarbazideNot specified2-Chloroquinoline-3-carbaldehyde thiosemicarbazone neliti.com
Various AldehydesThiosemicarbazide or 4-PhenylthiosemicarbazideMethanol, Room TemperatureCorresponding Thiosemicarbazone nih.gov

Wittig Reactions and Styrylquinoline Synthesis

The aldehyde group can be converted to an alkene via the Wittig reaction, providing a route to styrylquinoline derivatives. organic-chemistry.orgsemanticscholar.org This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. organic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, ultimately yielding an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org The synthesis of 3-vinyl-4-chloroquinolines has been accomplished using an ultrasound-assisted Wittig reaction of 4-chloro-3-formylquinoline with methyltriphenylphosphorane, which is generated from methyltriphenylphosphonium (B96628) bromide and sodium hydride. semanticscholar.org This method provides an efficient pathway to extend the π-conjugated system of the quinoline ring. semanticscholar.org

Reactions Involving the Chloro Functional Group at Position 4

The chlorine atom at the C-4 position of the quinoline ring is susceptible to replacement by various nucleophiles, a characteristic feature of halogenated heterocycles.

Nucleophilic Substitution Reactions

The chloro group at position 4 is activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen and the adjacent carbonyl group. The reaction of 2-chloroquinoline-3-formylquinolines with acetic acid can lead to the substitution of the chloro group by a hydroxyl group, yielding 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. nih.gov This transformation proceeds via a nucleophilic substitution pathway. nih.gov Similarly, other nucleophiles can displace the C4-chloro atom, making it a key position for introducing a wide variety of functional groups and for building more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The chlorine atom at the C4 position of the quinoline ring is highly activated, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is particularly effective for derivatizing this scaffold.

In a typical Suzuki-Miyaura reaction, 4-Chloro-2-hydroxyquinoline-3-carbaldehyde is coupled with various arylboronic acids. The reaction is generally catalyzed by a palladium complex, such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), in the presence of a base like potassium carbonate. The choice of ligand, such as tricyclohexylphosphine (B42057) (PCy₃), can be crucial for the reaction's success. These reactions are typically carried out in a solvent mixture, for instance, dioxane and water, under an inert atmosphere to prevent catalyst degradation. The elevated temperatures, usually between 80-90°C, drive the reaction to completion. This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the C4 position, leading to the synthesis of 4-aryl-2-hydroxyquinoline-3-carbaldehydes. The versatility of this reaction is a cornerstone in creating libraries of quinoline derivatives for further study.

Table 1: Example Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Substrate 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde
Reagent Phenylboronic acid
Catalyst PdCl₂(PPh₃)₂
Ligand PCy₃
Base K₂CO₃
Solvent Dioxane–water (4:1)
Temperature 80–90 °C
Atmosphere Argon

Note: This table is based on the coupling of a similar, more complex quinoline derivative, illustrating a typical protocol.

Reactions Involving the Hydroxyl Group at Position 2

The 2-hydroxyquinoline (B72897) moiety of the title compound exists in a tautomeric equilibrium with its keto form, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This duality in its structure allows for reactivity characteristic of both alcohols (enols) and amides (lactams). The hydroxyl group can undergo O-alkylation to form corresponding ethers, a common transformation for hydroxyquinolines.

This etherification is typically achieved by deprotonating the hydroxyl group with a suitable base, such as potassium carbonate, to form a more nucleophilic quinolinate anion. This anion then reacts with an alkylating agent, like an alkyl halide (e.g., ethyl bromoacetate), via a nucleophilic substitution mechanism. This reaction pathway provides a straightforward method to introduce various alkyl chains at the C2-oxygen, yielding 2-alkoxy-4-chloroquinoline-3-carbaldehydes. Such modifications can significantly alter the molecule's electronic and steric properties.

Cycloaddition Reactions Leading to Diverse Fused Heterocyclic Systems

The strategic placement of the carbaldehyde and chloro groups in this compound makes it an ideal precursor for constructing fused heterocyclic systems through cycloaddition and cyclocondensation reactions. These reactions often proceed by first engaging the highly reactive aldehyde group, followed by a cyclization step that may involve the chloro or hydroxy substituent.

For instance, reaction with hydrazine hydrate (B1144303) can lead to the formation of a pyrazolo[3,4-b]quinoline core. In this process, the aldehyde condenses with hydrazine to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack from the nitrogen of the hydrazone onto the C4 carbon, displacing the chlorine atom, results in the formation of the fused pyrazole (B372694) ring. Similarly, multicomponent reactions can be employed to generate even more complex structures. The reaction of the aldehyde with compounds containing active methylene (B1212753) groups, often in the presence of a base or catalyst, can initiate a cascade of reactions leading to fused systems like pyrano[2,3-b]quinolines.

Table 2: Examples of Fused Heterocycles from Chloroquinoline Carbaldehydes

Reactant(s)Resulting Fused SystemReaction Type
Hydrazine HydratePyrazolo[3,4-b]quinolineCyclocondensation
FormamidePyrrolo[3,4-b]quinolinoneCyclocondensation
Phenylhydrazine, then Chloroacetyl chlorideAzetidin-2-one (fused)Condensation followed by Cycloaddition

Reduction Reactions of Carbaldehyde to Corresponding Alcohols

The carbaldehyde group at the C3 position is readily susceptible to reduction to a primary alcohol. This transformation is a fundamental step in modifying the quinoline scaffold, converting the electron-withdrawing aldehyde into a more flexible hydroxymethyl group, which can serve as a handle for further functionalization.

A common and efficient method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is a mild and selective reducing agent, well-suited for converting aldehydes and ketones to their corresponding alcohols without affecting other potentially reducible groups that might be present in more complex derivatives. masterorganicchemistry.com The reaction is typically carried out in a protic solvent, such as ethanol or methanol, at room temperature or under gentle reflux. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and a subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the primary alcohol, (4-chloro-2-hydroxyquinolin-3-yl)methanol.

Table 3: General Protocol for Carbaldehyde Reduction

ParameterCondition
Substrate Quinoline-3-carbaldehyde derivative
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Ethanol or Methanol
Temperature Reflux
Reaction Time ~0.5 hours

Construction of Diverse Heterocyclic Frameworks

To elaborate on this section, specific documented reactions of this compound would be required. This would include its use as a precursor in the synthesis of various fused heterocyclic systems.

Synthesis of Fused Quinoline Systems (e.g., Pyrroloquinolines, Pyrazoloquinolines, Tetrazoloquinolines, Thienoquinolines)

Detailed synthetic procedures, reaction mechanisms, and yields for the formation of pyrroloquinolines, pyrazoloquinolines, tetrazoloquinolines, and thienoquinolines starting from this compound are not described in the provided search results. While the synthesis of such systems from other chloro-quinoline-3-carbaldehydes is documented, applying this information to the specified compound would be speculative.

Formation of Imidazoles and Benzimidazoles

Specific examples and methodologies for the synthesis of imidazole (B134444) and benzimidazole (B57391) rings using this compound as a building block are not available in the search results.

Application in Sensor Probe Development

Information regarding the development of sensor probes from this compound is not present.

Hydrazone Derivatives for Anion and Cation Detection

There is no information in the search results on the synthesis of hydrazone derivatives from this compound and their subsequent application in anion and cation detection.

Role in Coordination Chemistry

The molecular structure of this compound and its derivatives makes it an excellent candidate for use as a ligand in coordination chemistry. The quinoline ring system, containing a nitrogen atom, along with the hydroxyl (-OH) and the aldehyde (-CHO) or a derived imine (-CH=N-) group, provides multiple potential coordination sites for metal ions. mdpi.commdpi.com The complexation between transition metal ions and hydroxyquinoline derivatives is typically achieved via their oxygen and nitrogen atoms. nih.gov This chelating ability allows for the formation of stable metal complexes with unique chemical and physical properties. researchgate.netmdpi.com

Ligand Design for Metal Complexation (e.g., Zinc(II) and Copper(II) Complexes)

The design of ligands based on the hydroxyquinoline carbaldehyde scaffold is a prominent strategy for creating novel metal complexes. Schiff bases derived from these scaffolds readily bind to metal ions to form stable coordination compounds. mdpi.com Studies on the closely related 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde and 8-hydroxyquinoline (B1678124) Schiff bases have demonstrated the successful synthesis of Zinc(II) and Copper(II) complexes. nih.govnih.govacs.org

In these complexes, the ligand typically coordinates with the metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. nih.gov When a Schiff base is formed, the imine nitrogen also becomes a key coordination site. mdpi.com The synthesis of these complexes often involves reacting the ligand with a metal salt, such as CuCl₂ or ZnCl₂, in a suitable solvent like methanol, yielding the final complex in a 1:2 metal-to-ligand ratio. nih.govnih.gov

Characterization using techniques like FT-IR spectroscopy helps determine the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, O-H) upon complexation. mdpi.comnih.gov The stability of these complexes can be evaluated using methods like spectrophotometric titrations, with studies showing that Cu(II) complexes of hydroxyquinoline Schiff bases often exhibit higher stability than their Zn(II) counterparts. nih.govacs.org These metal complexes have diverse applications, leveraging the combined properties of the metal ion and the organic ligand. researchgate.net

Table 2: Characterization Data for a Representative Zn(II) Complex with a Quinoline-3-carbaldehyde Derivative nih.gov

Property Finding
Molecular Formula [Zn(HL)₂] (where HL is the deprotonated ligand)
Appearance Yellowish-white, amorphous powder
Yield 72%
Coordination Sites (from FT-IR) Imine Nitrogen, Quinoline Nitrogen, Hydroxyl Oxygen
Key FT-IR Bands (cm⁻¹) 1622 ν(quin C=N), 758 ν(Zn–O), 529 ν(Zn–N)
UV-vis (MeOH, nm) 231, 259 (π → π), 303, 393 (n → π)

Interactive Data Tables

Table 1: Physicochemical Properties of 4-Chloro-2-hydroxyquinoline-3-carbaldehyde (Note: Data for the tautomeric form 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)

PropertyValue
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
IUPAC Name4-chloro-2-oxo-1H-quinoline-3-carbaldehyde
CAS Number100517-42-8

Source: PubChem CID 2785122 nih.gov

Table 2: Synthetic Reactions Involving this compound

Reaction TypeReagentsProduct Type
Nucleophilic SubstitutionAmines, Thiols, etc.4-substituted-2-hydroxyquinoline-3-carbaldehydes
CondensationHydrazines, HydroxylamineHydrazones, Oximes
CyclizationBifunctional NucleophilesFused Heterocyclic Systems
OxidationOxidizing Agents4-Chloro-2-hydroxyquinoline-3-carboxylic acid
ReductionReducing Agents(4-Chloro-2-hydroxyquinolin-3-yl)methanol

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-2-hydroxyquinoline-3-carbaldehyde, DFT calculations offer a detailed understanding of its fundamental properties.

The geometry of this compound has been optimized using DFT methods, often with the B3LYP functional and a 6-311++G(d,p) basis set, to determine its most stable three-dimensional structure. The planarity of the quinoline (B57606) ring system is a key feature, though the formyl group may be slightly bent out of this plane.

Conformational analysis reveals the existence of different spatial arrangements of the atoms, known as conformers. For similar compounds like 2-chloroquinoline-3-carbaldehyde (B1585622), two primary conformers, syn and anti, are observed, arising from the rotation around the C3-C(aldehyde) bond. researchgate.net In the syn conformer, the aldehyde oxygen is oriented towards the nitrogen atom of the quinoline ring, while in the anti conformer, it points away. These conformers are nearly isoenergetic, meaning they have very similar energy levels. researchgate.net Experimental studies on related molecules have shown that both conformers can be trapped and characterized at low temperatures. researchgate.net

Table 1: Theoretical Conformational Data for a Related Quinoline Carbaldehyde Data based on studies of structurally similar compounds.

PropertyConformer 1 (e.g., syn)Conformer 2 (e.g., anti)
Relative Energy (kJ mol-1)0.000.43
Population at 298.15 K (%)41.825.2

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. sci-hub.se

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. sci-hub.se For various quinoline derivatives, DFT calculations have been employed to determine these energy gaps, providing insights into their electronic behavior. nih.govresearchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, acting as an electron donor, while the LUMO is found on electron-deficient regions, serving as an electron acceptor. sci-hub.se

Table 2: Frontier Molecular Orbital Energies and Related Properties for Substituted Quinolines Values are illustrative and based on DFT calculations of various quinoline derivatives.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline Derivative A-6.25-2.154.10
Quinoline Derivative B-6.48-2.014.47
Quinoline Derivative C-6.89-2.794.10

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (usually in shades of blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For quinoline derivatives, the MEP map typically shows negative potential around the electronegative oxygen and nitrogen atoms, indicating these as likely sites for interaction with electrophiles. nih.govnih.gov Conversely, the hydrogen atoms and the regions around the quinoline ring may exhibit positive potential, suggesting their susceptibility to nucleophilic attack. nih.gov

The electronic and spectroscopic properties of molecules can be significantly influenced by the surrounding solvent. Computational models, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), are used to simulate these solvent effects. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

For quinoline derivatives, studies have shown that increasing the polarity of the solvent can lead to shifts in the absorption and emission spectra, as well as changes in the HOMO-LUMO energy gap. bohrium.com This is due to the differential stabilization of the ground and excited states of the molecule by the solvent.

Time-Dependent Density Functional Theory (TD-DFT) Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. nih.govrsc.org This method is instrumental in understanding the photophysical properties of this compound.

TD-DFT calculations provide information about the vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher energy orbital, and the oscillator strengths, which are related to the intensity of the corresponding absorption bands in the UV-Vis spectrum. bohrium.com

For various quinoline derivatives, TD-DFT calculations have been performed to predict their electronic spectra, and the results are often in good agreement with experimental data. bohrium.comnih.gov These calculations can identify the nature of the electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved.

Table 3: Calculated Excitation Energies and Oscillator Strengths for a Quinoline Derivative in Different Solvents Data is representative of TD-DFT calculations for similar compounds.

SolventExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
Gas Phase3.543500.25
THF3.503540.28
DMSO3.453600.32

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For a compound like this compound, MD simulations provide critical insights into its structural dynamics, conformational stability, and interactions with biological macromolecules, such as enzymes or receptors. researchgate.net These simulations are particularly valuable in drug discovery for predicting the behavior of a ligand when bound to a protein's active site. mdpi.com

The process typically begins with the three-dimensional structure of the molecule, often complexed with a biological target, which is then placed in a simulated environment that mimics physiological conditions (e.g., a water box with ions). mdpi.com The simulation engine then calculates the forces acting on each atom and solves Newton's equations of motion to model the system's evolution over a specific timescale, often nanoseconds to microseconds.

Analysis of the resulting trajectory can reveal important information about the stability of the molecule-protein complex. Key parameters evaluated include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the structural stability of the complex. A stable RMSD value suggests the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual residues or parts of the molecule. Higher RMSF values correspond to more mobile regions. researchgate.net

Radius of Gyration (Rg): Represents the compactness of the system. A consistent Rg value suggests the complex remains stably packed. researchgate.net

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, providing insights into changes in exposure to the aqueous environment upon binding. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over time, which are crucial for the specificity and stability of ligand-receptor interactions. researchgate.net

While specific MD simulation data for this compound is not extensively published, studies on similar quinoline derivatives interacting with protease enzymes have demonstrated the formation of stable complexes, validating the potential of this molecular scaffold. researchgate.net The analysis from such simulations reveals comparable stability for quinoline-based ligands when compared to reference drugs. researchgate.net

Table 1. Representative Parameters from a Hypothetical MD Simulation of this compound Bound to a Protein Target.
ParameterTypical Value/ObservationInterpretation
RMSD of Protein Backbone~1.5 - 3.0 ÅIndicates the protein maintains a stable tertiary structure throughout the simulation.
RMSD of Ligand<2.0 ÅSuggests the ligand remains stably bound in the active site without significant conformational changes.
RMSF of Active Site ResiduesLow (<1.5 Å)Shows that amino acids interacting with the ligand are relatively rigid, contributing to a stable binding pocket.
Radius of Gyration (Rg)Stable fluctuations around a mean valueThe overall compactness of the protein-ligand complex is maintained.
Hydrogen BondsOccupancy > 70%Key hydrogen bonds between the ligand and protein are persistent and stable.

Topological Studies of Intermolecular Interactions (e.g., NCI, RDG, ELF, LOL)

Topological analysis of the electron density provides a powerful framework for understanding and visualizing the nature of chemical bonds and non-covalent interactions within a molecule. nih.gov Methods such as the Non-Covalent Interaction (NCI) index, Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to map the electronic structure and identify regions corresponding to bonding, lone pairs, and weak interactions. researchgate.netchemtools.org

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

NCI analysis is a method used to visualize weak, non-covalent interactions in real space. wikipedia.org It is based on the electron density (ρ) and its first derivative, which is used to calculate the Reduced Density Gradient (RDG). chemtools.orgprotheragen.ai The RDG is a dimensionless quantity that highlights deviations from a uniform electron distribution. chemtools.org

A plot of RDG versus the electron density signed by the second eigenvalue (λ₂) of the Hessian matrix reveals different types of interactions:

Hydrogen Bonds: Appear as distinct spikes at low density and large negative values of sign(λ₂)ρ.

Van der Waals Interactions: Characterized by spikes at very low density near zero on the sign(λ₂)ρ axis.

Steric Repulsion: Identified by spikes at low density and large positive values of sign(λ₂)ρ. chemtools.org

For this compound, RDG analysis would be expected to visualize key intramolecular interactions. These would likely include a strong hydrogen bond between the 2-hydroxy group and the oxygen of the 3-carbaldehyde group, as well as weaker van der Waals interactions within the fused ring system. The resulting 3D NCI plot would color these interactions, typically showing the attractive hydrogen bond as a blue or green disc-like surface between the participating atoms and repulsive steric clashes in red. chemtools.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

ELF and LOL are functions that map the localization of electrons in a molecule, providing a clear picture of chemical bonding and lone pairs. researchgate.net These methods are based on the kinetic energy density of electrons. researchgate.net Regions with high ELF or LOL values (approaching 1.0) correspond to areas where electron pairs are highly localized, such as in covalent bonds or as lone pairs on heteroatoms. jussieu.frjussieu.fr

In the context of this compound, ELF and LOL analyses would provide a detailed representation of its covalent structure. researchgate.net The maps would show high localization in the C-C and C-N bonds of the quinoline ring, the C=O bond of the aldehyde, the O-H bond of the hydroxyl group, and the C-Cl bond. Furthermore, distinct localization basins would appear for the lone pairs on the nitrogen and oxygen atoms. This visualization helps in understanding the molecule's reactivity, as the localized electron pairs represent the most probable sites for electrophilic attack. nih.gov

Table 2. Summary of Topological Analysis Methods and Their Application to this compound.
MethodPrimary InputKey FindingsExpected Visualization for the Compound
RDG/NCIElectron density (ρ) and its gradient (∇ρ)Identifies and characterizes non-covalent interactions (hydrogen bonds, van der Waals, steric clashes). jussieu.frIsosurfaces between the -OH and C=O groups indicating a hydrogen bond; other weak interactions within the ring system.
ELFKinetic energy density and orbitalsMaps regions of high electron pair localization (covalent bonds, lone pairs). jussieu.frjussieu.frHigh-value regions along all covalent bonds and surrounding the N and O atoms, confirming the Lewis structure.
LOLKinetic energy density and orbitalsSimilar to ELF, provides clear visualization of bonding and lone pair regions. researchgate.netDistinct contours defining the covalent bonds and lone pair regions, offering a clear picture of electron distribution.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized representation that aligns with classical chemical concepts like Lewis structures, lone pairs, and hybridization. wisc.eduq-chem.com A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization through donor-acceptor interactions. dergi-fytronix.com

For aromatic systems like this compound, the most significant donor-acceptor interactions are typically π → π* transitions within the conjugated ring system. These interactions are responsible for the aromatic stabilization of the molecule. A study on the closely related molecule 2-Chloro-7-Methylquinoline-3-Carbaldehyde identified strong intramolecular hyperconjugative interactions. dergi-fytronix.com The delocalization of electron density from the π orbitals of the C=C bonds (donors) to the antibonding π* orbitals of adjacent C=C bonds (acceptors) results in substantial stabilization energies. dergi-fytronix.com

Similar interactions would be dominant in this compound. The analysis would reveal strong delocalization within the benzene (B151609) and pyridine (B92270) rings. Additionally, interactions involving the lone pairs (LP) on the nitrogen and oxygen atoms as donors and the antibonding orbitals of the ring or the carbonyl group as acceptors would also contribute to the electronic structure and stability. For instance, the LP(N) → π*(C=C) interaction signifies the participation of the nitrogen lone pair in the aromatic system.

Table 3. Major Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies (E(2)) Expected for this compound, Based on Analogy with Similar Compounds. dergi-fytronix.com
Donor NBO (i)Acceptor NBO (j)E(2) (kJ/mol)Type of Interaction
π(C5-C6)π(C7-C8)~80-90Intramolecular hyperconjugation (π → π)
π(C7-C8)π(C9-C10)~75-85Intramolecular hyperconjugation (π → π)
π(C3-C4)π(C9-C10)~60-70Intramolecular hyperconjugation (π → π)
LP(1) N1π(C2-C3)~150-170Lone pair delocalization (n → π)
LP(2) O11σ(C2-N1)~80-90Lone pair delocalization (n → σ)
LP(2) O13π(C3-C12)~90-100Lone pair delocalization (n → π)

Note: E(2) values are illustrative and based on published data for structurally similar quinoline derivatives. Atom numbering is based on the standard quinoline ring system.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data was found for 4-Chloro-2-hydroxyquinoline-3-carbaldehyde.

1H NMR for Proton Environment Analysis

Specific proton chemical shifts (δ) and coupling constants (J) for this compound are not available in the reviewed literature.

13C NMR for Carbon Backbone Elucidation

Specific carbon chemical shifts (δ) for the carbon backbone of this compound are not available in the reviewed literature.

2D NMR Techniques for Structural Confirmation

No data from 2D NMR experiments such as COSY, HSQC, or HMBC for this compound could be located to confirm structural assignments.

Infrared (IR) and Raman Spectroscopy

No experimental IR or Raman spectra were found for this compound.

Vibrational Assignment and Functional Group Identification

Specific vibrational frequencies (cm⁻¹) corresponding to the functional groups (O-H, N-H, C=O, C=C, C-Cl) of this compound are not documented in the searched sources.

Mass Spectrometry (MS, HRMS, GC-MS)

While a molecular formula (C₁₀H₆ClNO₂) and a monoisotopic mass (207.0087 Da) can be calculated, no experimental mass spectrometry data (e.g., fragmentation patterns from MS, accurate mass from HRMS, or retention times from GC-MS) for this compound were found in the available literature. nih.gov

Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation pattern.

The molecular formula for this compound is C₁₀H₆ClNO₂. Based on this formula, the calculated molecular weight is approximately 207.61 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

While a specific experimental mass spectrum for this compound is not detailed in the available literature, the fragmentation of related quinoline (B57606) carbaldehydes has been studied. mdpi.com Generally, compounds of this class exhibit characteristic fragmentation patterns under electron ionization (EI). A primary fragmentation pathway often involves the loss of the carbonyl group (CO), which would correspond to a loss of 28 mass units. mdpi.com Another potential fragmentation could be the loss of a chlorine radical. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the (M+2) peak being approximately one-third the intensity of the molecular ion peak.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₆ClNO₂
Molecular Weight207.61 g/mol
Exact Mass207.0087 g/mol

Data sourced from PubChem. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic systems like quinolines, these absorptions are typically due to π → π* and n → π* transitions. nih.gov

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry.

A published single-crystal X-ray structure for this compound could not be located in the reviewed scientific literature. Therefore, specific crystallographic data such as the crystal system, space group, and unit cell dimensions are not available at this time. Structural data for closely related analogs, such as various substituted 2-chloroquinoline-3-carbaldehydes, have been reported, indicating that the compound is amenable to crystallographic analysis. researchgate.netrsc.orgnih.gov

Elemental Analysis for Purity Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. By comparing the experimentally determined percentages with the calculated theoretical values based on the molecular formula, the purity of the synthesized compound can be verified.

The theoretical elemental composition of this compound (C₁₀H₆ClNO₂) is presented in the table below. While this is a standard characterization method reported in synthetic chemistry, specific experimental "found" values from a synthesis of this compound are not available in the surveyed literature. chemijournal.com

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC57.85
HydrogenH2.91
ChlorineCl17.08
NitrogenN6.75
OxygenO15.41

Mechanistic Insights into Biological Activities of 4 Chloro 2 Hydroxyquinoline 3 Carbaldehyde and Its Derivatives

Metal Chelation and Metalloenzyme Inhibition Mechanisms

The ability of quinoline (B57606) derivatives, particularly those with a hydroxyl group, to chelate metal ions is a cornerstone of their biological activity. nih.govresearchgate.net 8-Hydroxyquinoline (B1678124) is a well-documented chelating agent, capable of forming stable complexes with a variety of divalent metal ions. nih.gov This chelating property is crucial for the inhibition of metalloenzymes, which are enzymes that require a metal ion for their catalytic function. nih.govnih.gov

The mechanism of action involves the quinoline derivative binding to the metal cofactor in the enzyme's active site, thereby rendering the enzyme inactive. nih.gov This sequestration of essential metal ions can disrupt vital cellular processes. For instance, the fungicidal and bactericidal actions of 8-hydroxyquinoline derivatives are partly attributed to their ability to chelate essential trace metals like iron, which are necessary for microbial survival and proliferation. researchgate.net

Derivatives of 2-hydroxyquinoline-3-carbaldehyde (B113261) can form Schiff base complexes with metals such as Copper(II), Nickel(II), Cobalt(II), and Cadmium(II). researchgate.net These metal complexes themselves can exhibit enhanced biological activity compared to the parent ligand, a phenomenon explained by chelation theory, which suggests that chelation can increase the molecule's ability to cross cell membranes. researchgate.net For example, a copper complex of a novel quinoline Schiff base demonstrated significant in vitro cytotoxicity against A-549 and MCF-7 cancer cell lines. researchgate.net The disruption of metal homeostasis is a key mechanism, as an imbalance of metal ions can lead to various pathological conditions. nih.gov

DNA Gyrase and Topoisomerase Inhibition Pathways

Quinoline derivatives are known inhibitors of DNA topoisomerases, including DNA gyrase, which are essential enzymes for DNA replication, transcription, and repair. nih.govwikipedia.org These enzymes manage the topological state of DNA within the cell. nih.gov Inhibitors can act in two main ways: as topoisomerase poisons that stabilize the transient enzyme-DNA cleavage complex, leading to lethal double-strand breaks, or as catalytic inhibitors that interfere with the enzyme's function without stabilizing the cleavage complex. wikipedia.orgnih.govnih.gov

Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov While not a fluoroquinolone itself, the broader quinoline scaffold present in 4-Chloro-2-hydroxyquinoline-3-carbaldehyde is found in many topoisomerase inhibitors. nih.gov The mechanism involves the drug binding to the enzyme-DNA complex, preventing the re-ligation of the DNA strands and effectively blocking the progression of the replication fork. wikipedia.org

Specifically, the 4-hydroxy-2-quinolone fragment has been identified as crucial for binding to the ATP binding site of the DNA gyrase B subunit (GyrB). nih.gov Molecular docking studies have shown that this fragment can form hydrogen bonds and electrostatic interactions with key amino acid residues in the active site, such as Arg84 and Arg144 in S. aureus GyrB, leading to inhibition of the enzyme's ATPase activity. nih.gov

Tubulin Polymerization Modulation

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Disruption of microtubule dynamics is a validated strategy in cancer therapy. nih.gov Certain quinoline and quinazoline (B50416) derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.govnih.gov

The mechanism involves the inhibitor binding to β-tubulin near the interface with α-tubulin, which interferes with the formation of microtubules. nih.gov This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis in cancer cells. nih.govnih.gov For example, a quinazoline derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was found to be a potent inhibitor of tubulin assembly with an IC50 value of 0.77 μM. nih.gov

While direct studies on this compound are limited, the activity of structurally related compounds suggests that its derivatives could also modulate tubulin polymerization, contributing to their potential anticancer effects. nih.gov

Role in Apoptosis Induction in Cancer Cells

Derivatives of quinoline are frequently reported to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netmdpi.com This is a key mechanism behind their anticancer properties. researchgate.net Apoptosis can be triggered through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

Studies on 7-chloroquinoline (B30040) derivatives have shown they can decrease the viability of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner. mdpi.com The induction of apoptosis can involve several downstream events:

Cell Cycle Arrest: Compounds can cause cancer cells to accumulate in a specific phase of the cell cycle, often the G2/M or G0/G1 phase, preventing proliferation. mdpi.comnih.gov

Mitochondrial Pathway: The compound may trigger mitochondrial depolarization and oxidative stress, leading to the release of pro-apoptotic factors like apoptosis-inducing factor. nih.gov

Caspase Activation: The execution of apoptosis is often mediated by a cascade of enzymes called caspases. Quinoline derivatives can lead to the upregulation of caspases, such as caspase-8 and caspase-9. nih.gov

DNA Damage: The inhibition of enzymes like topoisomerases can lead to DNA damage, which serves as a signal to initiate apoptosis. nih.gov

For instance, certain derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have shown potent cytotoxicity against liver (HepG-2) and colon (HCT-116) cancer cell lines, with IC50 values more potent than the reference drug 5-FU. researchgate.net

Compound DerivativeCancer Cell LineReported IC50 (μM)Reference
Quinoline Schiff base Cu-complexA-549 (Lung)37.03 researchgate.net
Quinoline Schiff base Cu-complexMCF-7 (Breast)39.43 researchgate.net
2-chloroquinoline-3-carbaldehyde derivative 4cHePG2 (Liver)8.02 ± 0.38 researchgate.net
2-chloroquinoline-3-carbaldehyde derivative 4dHePG2 (Liver)6.95 ± 0.34 researchgate.net
2-chloroquinoline-3-carbaldehyde derivative 4cHCT-116 (Colon)7.15 ± 0.35 researchgate.net

General Mechanisms of Antimicrobial Action (e.g., against bacteria, fungi, mycobacteria)

The quinoline core is present in many antimicrobial agents. nih.govresearchgate.net The antimicrobial mechanisms of this compound and its derivatives are multifaceted and can be attributed to several actions.

One of the primary mechanisms is the chelation of essential metal ions, which disrupts microbial metal homeostasis. mdpi.com 8-Hydroxyquinoline, for example, exhibits potent activity against various bacteria by sequestering metal ions like Mn²⁺, Zn²⁺, and Cu²⁺. mdpi.com This deprivation of essential cofactors inhibits crucial enzymatic reactions within the pathogen.

Another key mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, as discussed previously. nih.gov This leads to the inhibition of DNA replication and repair, ultimately causing bacterial cell death. Non-fluorinated quinolones have demonstrated broad-spectrum activity against various Gram-positive bacteria. nih.gov

Furthermore, the lipophilicity of these compounds, often enhanced by halogen substituents like chlorine, plays a role in their antimicrobial activity. nih.govnih.gov Increased lipophilicity can facilitate the passage of the molecule across the microbial cell membrane, allowing it to reach its intracellular targets more effectively. Studies on 8-hydroxyquinoline derivatives have shown that compounds bearing a chlorine atom on the benzene (B151609) ring exhibit good activity against both Gram-positive and Gram-negative bacterial strains. nih.gov

Compound ClassMechanism of ActionTarget OrganismsReference
8-HydroxyquinolinesMetal Ion Chelation (disruption of homeostasis)Bacteria, Fungi mdpi.com
QuinolonesInhibition of DNA Gyrase/Topoisomerase IVBacteria nih.gov
Halogenated QuinolinesIncreased membrane permeability (lipophilicity)Gram-positive and Gram-negative bacteria nih.gov

Enzyme Inhibition Properties

Beyond metalloenzymes and topoisomerases, derivatives of 4-hydroxyquinoline (B1666331) have been shown to inhibit other classes of enzymes. Specifically, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated as inhibitors of various dehydrogenases. nih.govacs.org

Dehydrogenases are oxidoreductase enzymes that are vital for cellular metabolism. A study investigating seventeen derivatives of 4-hydroxyquinoline-3-carboxylic acid found that they acted as inhibitors of glutamate, glyceraldehyde phosphate, lactate, and malate (B86768) dehydrogenases. acs.org The most potent compound identified in this study was 8-chloro-4-hydroxy-5-methylquinoline-3-carboxylic acid, highlighting the importance of the chloro- and hydroxy-substituents on the quinoline ring for potent enzyme inhibition. acs.org

More recently, derivatives of 2-chloroquinoline-3-carbaldehyde were found to elicit remarkable inhibition of Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell proliferation and survival and is often overexpressed in cancers. researchgate.net One derivative, in particular, displayed an IC50 of 0.46 ± 0.02 μM, which was more potent than the reference inhibitor quercetagetin. researchgate.net This indicates that the scaffold of this compound can be adapted to target a range of enzymes involved in different cellular pathways.

Structure Activity Relationship Sar Studies of Functionalized Quinoline 3 Carbaldehydes

Influence of Substituents on the Quinoline (B57606) Scaffold on Biological Activity (e.g., Halogenation)

The nature, position, and electronic properties of substituents on the quinoline scaffold play a pivotal role in determining the biological activity of its derivatives. Halogenation, in particular, is a common strategy employed in drug design to modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn affects its biological efficacy.

Halogen substituents can significantly enhance the biological potency of quinoline derivatives. nih.gov For instance, the introduction of a chlorine atom at the 7-position of the quinoline nucleus is considered optimal for the antimalarial activity of 4-aminoquinolines like chloroquine. pharmacy180.com Studies on various quinoline and isoquinoline (B145761) scaffolds have demonstrated the crucial role of halogens in providing potency and, in some cases, selectivity of inhibition against specific biological targets like enzymes. nih.govresearchgate.net The position of the halogen is critical; for example, in a series of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, varying the halide substituents at the 5- and 7-positions had a notable effect on their cytotoxic activity. acs.org

The electronic effect of halogens can alter the reactivity and binding affinity of the entire molecule. The electronegativity of substituents on the quinoline scaffold has been shown to enhance the antimalarial activity of certain hybrid compounds. nih.gov This suggests that electron-withdrawing groups, such as chlorine, can modulate the electron density of the aromatic system, influencing its interaction with biological macromolecules.

The table below summarizes findings on the effect of halogenation on the biological activity of select quinoline and isoquinoline derivatives, illustrating the general principles of how such substitutions can impact efficacy.

Scaffold Halogen Position/Type Observed Effect on Biological Activity Reference
4-Aminoquinoline7-ChloroOptimal for antimalarial activity pharmacy180.com
Isoquinoline-1,3-dioneVarious HalogensCrucial for potency and selectivity as deubiquitinase inhibitors nih.govresearchgate.net
Organoruthenium 8-hydroxyquinoline5- and 7-positionsVariation of halide substituents impacts cytotoxic activity acs.org
Quinoline-triazole hybridChloro-substituentEnhanced antileishmanial activity nih.gov

Impact of Aldehyde Moiety Derivatization on Biological Efficacy (e.g., Schiff Bases, Thiosemicarbazones)

The aldehyde group at the 3-position of the quinoline ring is a versatile functional handle that can be readily converted into a variety of derivatives, significantly altering the compound's biological profile. researchgate.net Among the most widely explored derivatives are Schiff bases (imines) and thiosemicarbazones, which often exhibit enhanced or entirely new biological activities compared to the parent aldehyde. researchgate.net

Schiff bases are formed by the condensation of an aldehyde with a primary amine. This derivatization introduces a C=N (azomethine) group, which can be crucial for biological activity. researchgate.net The substituent attached to the nitrogen atom of the imine offers a point for vast structural diversification, allowing for the modulation of steric and electronic properties. For instance, Schiff bases derived from 2-chloroquinoline-3-carbaldehyde (B1585622) and various aromatic amines have been synthesized and evaluated for their pharmacological potential. chemijournal.com

Thiosemicarbazones, formed from the reaction of an aldehyde with thiosemicarbazide (B42300), are another important class of derivatives. mdpi.com They possess a characteristic N-N-C=S linkage and are known for their strong metal-chelating properties and a broad spectrum of biological activities, including antimicrobial and anticancer effects. mdpi.comajrconline.orgjocpr.com The derivatization of aldehydes into thiosemicarbazones often leads to compounds with significant biological potency. nih.gov The synthetic versatility of 2-chloroquinoline-3-carbaldehyde, a close analog of the subject compound, allows for its use as a building block in creating a multitude of heterocyclic systems with potential bioactivity. rsc.orgresearchgate.net

The transformation of the aldehyde into these derivatives impacts biological efficacy in several ways:

Increased Lipophilicity: The addition of larger, often aromatic, substituents can increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes.

New Binding Interactions: The imine nitrogen in Schiff bases and the sulfur and nitrogen atoms in thiosemicarbazones can act as new hydrogen bond acceptors or donors, and as coordination sites for metal ions, enabling different or stronger interactions with biological targets. ajrconline.org

Altered Geometry: Derivatization changes the shape and flexibility of the side chain at the 3-position, which can influence how the molecule fits into a receptor or enzyme active site.

The table below presents examples of how derivatization of an aldehyde moiety can lead to compounds with notable biological activities.

Parent Aldehyde Type Derivative Class Resulting Biological Activity Reference
Various AldehydesThiosemicarbazonesMonoamine Oxidase (MAO) Inhibition mdpi.comnih.gov
SalicylaldehydeThiosemicarbazone Schiff BaseAntibacterial, Cytotoxic Activity ajrconline.org
2-Chloroquinoline-3-carbaldehydeVarious HeterocyclesPrecursors to biologically active compounds researchgate.net
Various Aldehydes/KetonesThiosemicarbazonesFungicidal, Bactericidal Activity jocpr.com

Role of Hydroxyl and Chloro Substitutions on Molecular Interactions

In 4-Chloro-2-hydroxyquinoline-3-carbaldehyde, the specific placement of the chloro group at position 4 and the hydroxyl group at position 2 dictates the molecule's electronic landscape and its potential for specific molecular interactions.

The chloro substituent at the 4-position significantly influences the molecule's properties. As an electron-withdrawing group, it lowers the pKa of the quinoline nitrogen, affecting its protonation state at physiological pH. Furthermore, the chlorine atom can participate in various non-covalent interactions that are critical for molecular recognition and binding to biological targets. These include:

Halogen Bonding: The electropositive crown on the chlorine atom can interact favorably with nucleophilic partners like oxygen or nitrogen atoms in proteins or DNA.

Intermolecular Cl…Cl and C-H…Cl Contacts: Crystal structure analyses of 2-chloroquinoline (B121035) derivatives have revealed the presence of short Cl…Cl contacts and C-H…Cl hydrogen bonds, which contribute to the stability of the crystal packing and can be indicative of potential interactions in a biological environment. researchgate.net

The 2-hydroxy substituent introduces a crucial functional group capable of acting as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This group's presence often leads to the existence of a tautomeric equilibrium with the corresponding quinolin-2(1H)-one form. This tautomerism can be critical for biological activity, as the two forms have different shapes and hydrogen bonding patterns. The hydroxyl group can form key hydrogen bonds with amino acid residues in an enzyme's active site or a receptor's binding pocket, anchoring the molecule in a specific orientation and contributing significantly to binding affinity.

The interplay between the 4-chloro and 2-hydroxy groups is also significant. The electron-withdrawing nature of the chlorine atom can influence the acidity of the 2-hydroxy proton, affecting its hydrogen bonding capabilities. Together, these two substituents create a unique electronic and steric profile that defines the interaction of this compound with its molecular targets.

Future Research Trajectories and Transformative Potentials

Exploration of Novel and Greener Synthetic Pathways

The classical synthesis of chloroquinoline-3-carbaldehydes often involves the Vilsmeier-Haack reaction, which utilizes reagents like phosphorus oxychloride and dimethylformamide (DMF). nih.govinnovareacademics.inmdpi.com While effective, this method presents environmental and safety concerns associated with the reagents. Future research is increasingly directed towards developing more sustainable and efficient synthetic protocols.

A significant advancement in this area is the adoption of microwave-assisted organic synthesis (MAOS). innovareacademics.inmdpi.com This technique offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, lower energy consumption, and often improved product yields. mdpi.com For instance, the synthesis of substituted 2-chloro-quinoline-3-carbaldehydes from acetanilide (B955) derivatives using a Vilsmeier-Haack adduct can be completed in minutes under microwave irradiation, compared to hours with traditional heating. innovareacademics.in The exploration of solvent-free conditions or the use of greener, recyclable solvents in conjunction with microwave heating represents a key trajectory for future synthetic efforts. Further research into catalytic, one-pot procedures that minimize waste and avoid harsh reagents will be crucial for the environmentally benign production of this valuable intermediate.

Synthesis MethodKey ReagentsAdvantagesResearch Direction
Conventional (Vilsmeier-Haack) Acetanilides, Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)Well-established, versatileDevelopment of milder reagents, solvent reduction
Microwave-Assisted Synthesis (MAOS) Acetanilides, Vilsmeier-Haack AdductRapid reaction times, increased energy efficiency, potentially higher yields innovareacademics.inmdpi.comOptimization for solvent-free conditions, use of biodegradable solvents
Catalytic Approaches (Hypothetical) Organometallic or enzyme catalystsHigh selectivity, mild reaction conditions, catalyst recyclabilityDiscovery and development of suitable catalysts for quinoline (B57606) ring formation and functionalization

Advanced Derivatization for Tailored Chemical and Biological Functionality

The true potential of 4-chloro-2-hydroxyquinoline-3-carbaldehyde lies in its capacity as a building block for a diverse array of more complex molecules. The aldehyde and chloro groups serve as reactive handles for extensive derivatization, enabling the synthesis of compounds with fine-tuned properties.

Future research will focus on leveraging advanced organic reactions to create novel derivatives:

Cross-Coupling Reactions: The chloro group is an ideal site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com This allows for the introduction of various aryl and vinyl substituents, creating polyarylquinoline systems. These systems are of significant interest due to their potential photophysical properties, including fluorescence, making them candidates for organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov

Condensation Reactions: The carbaldehyde group readily undergoes condensation reactions with various nucleophiles. Reactions with amines or hydrazines can yield Schiff bases and hydrazones, which are precursors to other heterocyclic systems like azetidinones. nih.gov These derivatives are frequently explored for their diverse biological activities. researchgate.net

Multi-component Reactions: Designing one-pot, multi-component reactions starting from this compound can provide rapid access to complex molecular architectures, such as pyrano[3,2-h]quinolines. mdpi.com This strategy is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification processes.

Derivatization StrategyReactive SiteKey ReactionPotential Functionality/Application
Aryl/Vinyl Substitution C4-ChloroSuzuki-Miyaura Cross-Coupling nih.govmdpi.comPhotophysical properties, optoelectronic materials, fluorophores nih.gov
Heterocycle Annulation C3-Carbaldehyde & C4-ChloroCycloaddition, Condensation-Cyclization nih.govNovel bioactive scaffolds, fused heterocyclic systems nih.govresearchgate.net
Schiff Base/Hydrazone Formation C3-CarbaldehydeCondensation with amines/hydrazines nih.govIntermediates for synthesis of azetidinones and other N-heterocycles nih.gov
Reduction C3-CarbaldehydeNaBH₄ Reduction nih.govmdpi.comAccess to quinoline-3-methanol derivatives, modifying electronic properties nih.gov

Deeper Mechanistic Investigations at the Molecular and Sub-molecular Levels

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and designing molecules with predictable properties. While the general pathways for many reactions involving quinoline-3-carbaldehydes are known, a deeper, quantitative understanding at the molecular level is often lacking.

Future investigations should employ a combination of experimental and computational methods to probe these mechanisms. For instance, understanding the kinetics and thermodynamics of the Vilsmeier-Haack reaction could lead to conditions that improve regioselectivity and yield. nih.gov In the context of derivatized polyarylquinolines, mechanistic studies are crucial for understanding phenomena like intramolecular charge transfer (ICT), which governs their fluorescent properties. nih.gov Advanced spectroscopic techniques (e.g., time-resolved spectroscopy) combined with quantum chemical calculations can elucidate the nature of excited states and the influence of substituents and solvent polarity on photophysical behavior. This knowledge is essential for the rational design of next-generation fluorophores and molecular probes.

Integration with Emerging Technologies in Chemical Synthesis and Chemical Biology

The convergence of chemistry with other scientific and technological fields opens new avenues for the application of this compound. Integrating this scaffold with emerging technologies will be a key driver of future innovation.

Automated Synthesis and Flow Chemistry: The use of automated synthesis platforms and microfluidic flow reactors can accelerate the discovery and optimization of novel derivatives. Flow chemistry, in particular, offers enhanced control over reaction parameters (temperature, pressure, reaction time), improved safety for handling hazardous intermediates, and facile scalability. This technology is well-suited for exploring the vast chemical space accessible from the quinoline-3-carbaldehyde core.

Chemical Biology and Imaging: Quinoline derivatives are known to possess inherent fluorescent properties and can interact with biological macromolecules. nih.gov This makes them attractive candidates for the development of chemical probes. For example, related (E)-6-styrylquinoline-based compounds have been evaluated as imaging agents for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov Future work could focus on designing derivatives of this compound that act as fluorescent probes for specific enzymes, cellular organelles, or disease biomarkers, thereby creating powerful tools for diagnostics and biomedical research.

By systematically pursuing these research trajectories, the scientific community can fully exploit the transformative potential of this compound, paving the way for innovations in materials science, sustainable chemistry, and medicine.

Q & A

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial testing : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 50 µg/mL observed for related 4-chloroquinolines) .
  • Enzyme inhibition : Assess interactions with cytochrome P450 isoforms via fluorescence-based assays, given structural similarity to known inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.